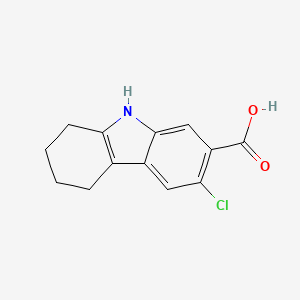

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-6,7,8,9-tetrahydro-5H-carbazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c14-10-5-8-7-3-1-2-4-11(7)15-12(8)6-9(10)13(16)17/h5-6,15H,1-4H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXAEUZWZDSOOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC(=C(C=C3N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642091 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid typically involves the reaction of carbazole derivatives with chlorinating agents. One common method includes the Fischer indole cyclization, where a hydrazone intermediate is cyclized in the presence of an acid catalyst to form the carbazole core . The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, cyclization, and chlorination, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. A notable investigation utilized fragment-based screening to identify its inhibitory effects on the Escherichia coli sliding clamp, a critical component in bacterial DNA replication. The study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 21 to 43 µg/mL against both Gram-negative and Gram-positive bacteria . This suggests that 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid could serve as a lead compound for developing new antibiotics.

Structure-Activity Relationship (SAR) Studies

The structural modifications of this compound can lead to enhanced biological activity. SAR studies have shown that variations in the carboxylic acid moiety can significantly affect the compound's potency and selectivity against bacterial strains. For instance, methyl and ethyl ester prodrugs of the compound demonstrated improved solubility and bioavailability compared to their parent structure .

Biochemical Research

Protein Interaction Studies

The compound has been employed in biochemical assays to investigate protein-protein interactions. Its ability to bind to the sliding clamp of E. coli indicates its utility in studying the dynamics of DNA replication machinery . This interaction can be leveraged to explore the mechanisms of antibiotic resistance and develop inhibitors targeting similar pathways in pathogenic bacteria.

Cellular Studies

In cellular models, this compound has been tested for its effects on cell viability and proliferation. Preliminary results suggest that it may influence cellular pathways related to apoptosis and cell cycle regulation, making it a candidate for further exploration in cancer research.

Materials Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are being studied for potential applications in organic electronics due to its favorable charge transport characteristics .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antibacterial Properties

In a study published in Journal of Medicinal Chemistry, researchers utilized X-ray crystallography to elucidate the binding interactions between this compound and the E. coli sliding clamp. The findings indicated that specific structural features of the compound are crucial for its inhibitory activity against bacterial replication mechanisms .

Case Study 2: Cellular Impact

A separate investigation focused on the impact of this compound on cancer cell lines revealed that it induces apoptosis through mitochondrial pathways. These findings suggest potential therapeutic applications in oncology, warranting further exploration into its mechanism of action and efficacy in vivo.

Mechanism of Action

The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid

- Key Difference : Carboxylic acid group at position 6 instead of 7.

- The position also affects molecular recognition in biological systems .

(±)-6-Chloro-α-methylcarbazole-2-acetic Acid

- Key Difference : Acetic acid substituent at position 2 and a methyl group on the α-carbon.

- Impact : The methyl group introduces steric hindrance, while the acetic acid moiety at position 2 may limit planar interactions with targets. This compound is used in anti-inflammatory research, contrasting with the herbicide focus of the 7-carboxylic acid derivative .

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide

Functional Analogues with Different Core Structures

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid

- Key Difference : Indene core instead of carbazole.

- Impact : The absence of a pyrrole ring reduces aromaticity and hydrogen-bonding capacity. This compound is less polar, affecting its pharmacokinetic profile .

SKF 83959 (6-Chloro-3-methyl-1H-3-benzazepine-7,8-diol)

Herbicide Activity :

- 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole (Compound 3b) : Lacks the carboxylic acid group, resulting in lower solubility and reduced herbicidal potency compared to the 7-carboxylic acid derivative .

- 5-Chloro-2,3-dimethyl-7-nitro-1H-indole (Compound 15b) : Nitro and methyl groups enhance lipophilicity, favoring membrane penetration but decreasing selectivity .

Pharmacological Potential:

Physicochemical and Structural Properties

Crystallography and Hydrogen Bonding

Spectral Data and Stability

- IR/NMR : The carboxylic acid group in the target compound shows characteristic C=O stretching (~1700 cm⁻¹) and broad O–H peaks (~2500–3300 cm⁻¹), distinct from amide or ester derivatives .

- Thermal Stability : Carboxylic acids generally decompose at higher temperatures (>250°C) compared to esters (e.g., methyl ester in , mp 252–253°C) .

Biological Activity

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid (CAS No. 676470-14-7) is a compound belonging to the carbazole family, which is recognized for its diverse biological activities. The molecular formula of this compound is C13H12ClNO2, with a molecular weight of 249.69 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a chlorinated carbazole core with a carboxylic acid functional group. This unique arrangement enhances its solubility and reactivity compared to other carbazole derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C13H12ClNO2 |

| Molecular Weight | 249.69 g/mol |

| CAS Number | 676470-14-7 |

| Melting Point | Not specified |

| Purity | >97% |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound may inhibit specific enzymes by binding to their active sites, leading to a reduction in inflammation and the inhibition of cancer cell proliferation. Its structure allows it to engage with multiple biochemical pathways, making it a versatile candidate in medicinal chemistry .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. It has been noted that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of carbazole can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Case Study:

In one study focusing on carbazole derivatives, it was found that certain compounds demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound's three-dimensional structure was believed to enhance its interaction with cellular targets compared to planar structures .

Anti-inflammatory Effects

The carboxylic acid group in the structure may contribute to anti-inflammatory properties by modulating the activity of inflammatory mediators and cytokines. This has implications for the treatment of conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

A comparison with other carbazole derivatives reveals that this compound possesses unique properties due to its specific substitution pattern:

| Compound | Key Features |

|---|---|

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | Amide group instead of carboxylic acid; different solubility profile |

| 6-Chloro-4-phenylquinazolin-2-carboxaldehyde | Aldehyde group; potential for different biological interactions |

| 6-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one | Fluorine substitution; altered pharmacokinetics |

Q & A

Q. What are the recommended synthetic routes for 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of substituted indole precursors followed by carboxylation. For example, a multi-step approach may include:

Cyclization : Reacting chlorinated indole derivatives with cyclic ketones under acidic conditions (e.g., H₂SO₄) to form the tetrahydrocarbazole core.

Carboxylation : Introducing the carboxylic acid group via Friedel-Crafts acylation or carboxylation using CO₂ under high pressure.

Optimization involves:

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during cyclization.

- Catalyst Screening : Lewis acids like AlCl₃ or ZnCl₂ improve reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can potential impurities be identified?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆) confirm the carbazole backbone and chloro/carboxylic acid substituents. Impurities like unreacted precursors appear as extra peaks in aromatic regions.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. Gradient elution (acetonitrile/water + 0.1% TFA) resolves polar impurities.

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 252.06) and detects byproducts from incomplete reactions .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- First-Aid Measures : In case of exposure, rinse skin with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel .

Advanced Research Questions

Q. How can computational chemistry tools like quantum mechanical calculations be integrated with experimental synthesis to predict and optimize reaction pathways?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or ORCA calculates activation energies, identifying favorable pathways.

- Solvent Effects : COSMO-RS simulations predict solvent interactions to optimize reaction media (e.g., DMF vs. THF).

- Feedback Loop : Experimental results (e.g., yields) validate computational models, refining predictive accuracy for future reactions .

Q. What strategies are effective in resolving contradictory data between theoretical predictions and experimental results during reaction mechanism studies?

- Methodological Answer :

- Sensitivity Analysis : Test computational assumptions (e.g., solvent models, basis sets) to identify discrepancies.

- Isotopic Labeling : Track reaction pathways experimentally (e.g., ¹³C-labeled reagents) to validate mechanistic hypotheses.

- Multi-Method Validation : Combine DFT with ab initio dynamics (e.g., Car-Parrinello MD) to capture kinetic effects overlooked in static calculations .

Q. How can factorial design be applied to systematically investigate the influence of multiple variables on synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use a 2³ factorial design to assess variables: temperature (25°C vs. 60°C), catalyst loading (5% vs. 10%), and reaction time (6h vs. 12h).

- Response Surface Methodology (RSM) : Analyze interactions between variables to identify optimal conditions (e.g., 45°C, 8% catalyst, 9h) for maximum yield.

- Statistical Software : Tools like Minitab or JMP automate data analysis and generate contour plots for visualization .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer :

- Membrane Technologies : Nanofiltration (MWCO = 300 Da) removes low-molecular-weight impurities.

- Preparative HPLC : C18 columns with isocratic elution (methanol/water + 0.1% formic acid) isolate the target compound.

- Countercurrent Chromatography (CCC) : A solvent system of hexane/ethyl acetate/methanol/water (5:5:5:5) achieves high-purity separation without solid-phase adsorption .

Q. How can AI-driven experimental platforms accelerate the discovery of novel derivatives or improve synthetic efficiency?

- Methodological Answer :

- Generative Models : Train neural networks on existing carbazole derivatives to propose structurally novel analogs with predicted bioactivity.

- Autonomous Optimization : Robotic platforms (e.g., Chemspeed) coupled with Bayesian optimization algorithms iteratively adjust reaction parameters (pH, stoichiometry) in real time.

- Data Integration : AI tools like IBM RXN for Chemistry parse reaction databases to recommend optimal catalysts and conditions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.